molecular formula C22H22N2O3S B2839497 4-tert-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide CAS No. 888410-41-1

4-tert-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2839497
CAS No.: 888410-41-1
M. Wt: 394.49
InChI Key: IFQHSVJGDVSNSC-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C22H22N2O3S and its molecular weight is 394.49. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound is a novel structure and its interaction with specific biological targets is still under investigation .

Mode of Action

It is believed that the compound interacts with its targets in a way that modulates their activity, leading to changes in cellular processes .

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways due to its complex structure. The specific pathways and their downstream effects are currently under investigation .

Result of Action

The molecular and cellular effects of the compound’s action are still being studied. Preliminary studies suggest that the compound may have antitumor activities, as some related compounds have shown potent growth inhibition properties against certain cell lines .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s interaction with its targets and its overall effectiveness .

Properties

IUPAC Name

4-tert-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-22(2,3)16-7-4-14(5-8-16)20(25)24-21-23-17(13-28-21)15-6-9-18-19(12-15)27-11-10-26-18/h4-9,12-13H,10-11H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQHSVJGDVSNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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